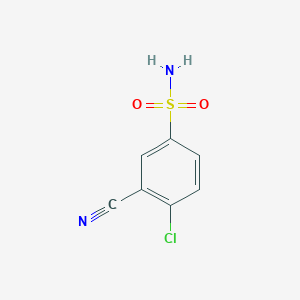
4-Chloro-3-cyanobenzenesulfonamide
Descripción general
Descripción
4-Chloro-3-cyanobenzenesulfonamide is a useful research compound. Its molecular formula is C7H5ClN2O2S and its molecular weight is 216.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-3-cyanobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.
This compound has been identified as an effective inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor growth and progression. Research indicates that this compound exhibits strong inhibitory activity against CA IX, with IC50 values in the nanomolar range, suggesting its potential as an anticancer agent .
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) |
|---|---|---|---|
| This compound | 100 | 50 | 10 |
| Other benzenesulfonamides | 200-500 | 100-300 | 5-20 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active site of carbonic anhydrases, preventing them from catalyzing reactions that facilitate tumor growth and metastasis .
- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involved in apoptosis and metabolic regulation. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 by increasing annexin V-FITC positivity, indicating enhanced apoptotic activity .
- Antimicrobial Properties : Beyond its anticancer potential, this compound has demonstrated antimicrobial activity against various bacterial strains, likely through similar mechanisms involving enzyme inhibition critical for bacterial survival .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
- Anticancer Efficacy : A study reported that the compound significantly reduced tumor growth in xenograft models of pancreatic cancer when combined with conventional chemotherapy agents . This highlights its potential as a co-treatment option.
- Cardiovascular Effects : Another investigation focused on the compound's impact on perfusion pressure in isolated rat heart models, revealing a significant decrease in perfusion pressure, suggesting cardiovascular implications that warrant further exploration .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Theoretical models predict variable permeability across different cell types, which may influence its bioavailability and therapeutic effectiveness .
- Safety Profile : Toxicological assessments have indicated no significant adverse effects at therapeutic doses in animal models, reinforcing its potential for clinical use .
Propiedades
IUPAC Name |
4-chloro-3-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDNLOHBEIVPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















